
4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
Descripción general
Descripción
“4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile” is a chemical compound with the molecular formula C10H8FN . It is a derivative of 2,3-dihydro-1H-indene-1-carbonitrile .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 8 hydrogen atoms, and 1 fluorine atom . The InChI code for this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 161.18 . The compound is in liquid form . Unfortunately, the boiling point and other specific physical and chemical properties are not available .Aplicaciones Científicas De Investigación
Photovoltaic Properties Enhancement
- Designing Organic Solar Cells: Molecules related to 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, such as bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) dimalononitrile (NDM-1), have been designed to enhance photovoltaic properties. These molecules demonstrate significant absorption strength and re-organization energy values, indicating their potential in improving the efficiency of organic solar cells (Ali et al., 2020).
Antimicrobial Activity
- Synthesis of Schiff Bases: Derivatives of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, closely related to the 4-fluoro compound, have shown significant antimicrobial activity. These compounds were synthesized using the Gewald synthesis technique, and their structure was confirmed through various spectral analyses (Puthran et al., 2019).
Synthetic Approaches for Derivative Compounds
- Synthesis of Pyrazole-4-Carbonitrile Derivatives: Aldol condensation and multicomponent condensation reactions have been employed to synthesize new substituted pyrazoles and pyrimidines, derived from 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. These compounds show potential in various chemical applications (Ali et al., 2016).
Organic Photovoltaics Development
- Electron Acceptor in Organic Photovoltaics: A twisted thieno[3,4-b]thiophene-based small-molecule electron acceptor featuring a 14-π-electron indenoindene core, which includes a derivative of this compound, has shown remarkable performance in organic photovoltaics, achieving an extraordinary power conversion efficiency (Xu et al., 2017).
Anti-Influenza Virus Activity
- Bis(4H-chromene-3-carbonitrile) Derivatives: Novel bis(4H-chromene-3-carbonitrile) derivatives have been synthesized, which show promising anti-influenza H5N1 virus activities. These derivatives are synthesized through a one-pot, multicomponent reaction (Abdella et al., 2017).
Photoaddition Reactions
- Study of Photoaddition Reactions: Research on 5-fluoro-4,4-dimethyl-2-cyclopentenone, closely related to this compound, has contributed to the understanding of photoaddition reactions, offering insights into the behavior of such compounds under specific conditions (Thi and Margaretha, 1976).
Safety and Hazards
The safety information for “4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-10-3-1-2-8-7(6-12)4-5-9(8)10/h1-3,7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBGRYWPDSPYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C#N)C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B3218193.png)
![Methyl 5-fluorobenzo[b]thiophene-3-carboxylate](/img/structure/B3218202.png)
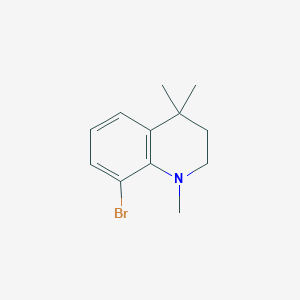
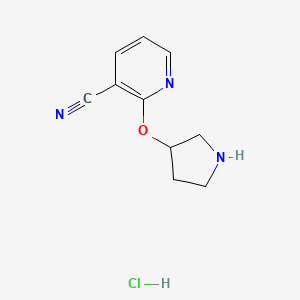
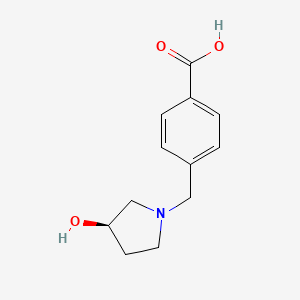
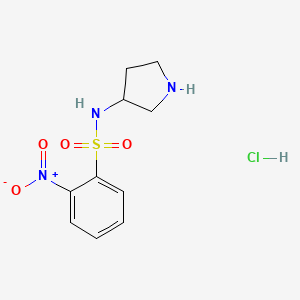
![4,7-Difluorobenzo[d]thiazol-2(3H)-one](/img/structure/B3218246.png)
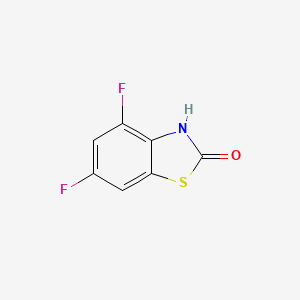
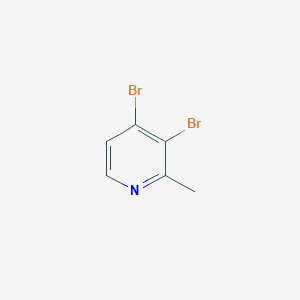
![2-Chloromethyl-4,6-difluorobenzo[d]thiazole](/img/structure/B3218281.png)
![7-Bromo-2-chloromethylbenzo[d]thiazole](/img/structure/B3218286.png)


